3-Fluorocyclopentane-1-carbonitrile
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Overview
Description
3-Fluorocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H8FN and a molecular weight of 113.135. It is a fluorinated derivative of cyclopentane, featuring a nitrile group at the first carbon position and a fluorine atom at the third carbon position. This compound is primarily used in research and industrial applications.
Scientific Research Applications
3-Fluorocyclopentane-1-carbonitrile is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of more complex molecules.
Material Science: In the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorocyclopentane-1-carbonitrile can be achieved through various methods. One common approach involves the fluorination of cyclopentane-1-carbonitrile using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of cyclopentane-1-carbonitrile in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluorocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopentane-1-carbonitrile derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Cyclopentane-1-carbonitrile derivatives.
Reduction: Cyclopentylamine.
Oxidation: Cyclopentane-1-carboxylic acid.
Mechanism of Action
The mechanism of action of 3-Fluorocyclopentane-1-carbonitrile depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, participating in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chlorocyclopentane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
3-Bromocyclopentane-1-carbonitrile: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness
3-Fluorocyclopentane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluorocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFCEBZLNXPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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